1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-
Description
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with an ethanol substituent at the 1-position and an amino group at the 4-position. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and adenosine receptors . Pyrazolo[3,4-d]pyrimidines are widely explored for anticancer and kinase-inhibitory applications, with substituents dictating pharmacological profiles .
Properties
IUPAC Name |
2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-3-11-12(1-2-13)7(5)10-4-9-6/h3-4,13H,1-2H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGHVLOMTHSSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=NC=NC(=C21)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277320 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100524-24-1 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . Another approach includes the reaction of 5-aminopyrazole with ethyl acetoacetate, followed by cyclization with formamide . Industrial production methods typically involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperature conditions. Major products formed from these reactions include various substituted pyrazolopyrimidine derivatives with potential biological activities .
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. For instance, a study demonstrated that a derivative with this scaffold exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, which is notably lower than the control drug doxorubicin (IC50 = 9.20 µM) . This suggests a promising therapeutic potential for treating lung cancer.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo[3,4-d]pyrimidine derivatives reveal that modifications to the scaffold can enhance anticancer activity. For example, certain analogs showed improved potency against breast cancer cell lines (MCF-7) with IC50 values as low as 1.74 µM .
Inhibition of Cyclin-Dependent Kinases (CDKs)
The pyrazolo[3,4-d]pyrimidine scaffold is also utilized in the development of CDK inhibitors, which are crucial for regulating cell cycle progression.
- CDK2 Inhibition : Recent studies have synthesized new derivatives targeting CDK2, showing promising results in inhibiting tumor growth in various cell lines . The design of these compounds often incorporates modifications to enhance selectivity and potency against CDK2.
- Biological Evaluation : Compounds derived from this scaffold have demonstrated significant inhibitory effects on cell proliferation in vitro, reinforcing their potential as therapeutic agents in cancer treatment .
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Another significant application of 1H-Pyrazolo[3,4-d]pyrimidine derivatives is their role as EGFR inhibitors.
- Mechanism : These compounds mimic ATP and bind competitively to the ATP-binding site of EGFR, inhibiting its activity. For example, one derivative was reported to have nanomolar inhibitory effects against both wild-type and mutant forms of EGFR .
- Clinical Relevance : Given the role of EGFR in various cancers, especially non-small cell lung cancer (NSCLC), these inhibitors represent a critical area of research for developing targeted therapies .
Other Biological Activities
Beyond anticancer properties and enzyme inhibition, pyrazolo[3,4-d]pyrimidine derivatives have been explored for additional pharmacological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties, contributing to their therapeutic versatility.
- Neuroprotective Effects : Emerging research indicates potential neuroprotective roles, particularly in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- involves the inhibition of specific molecular targets and pathways. It acts as a kinase inhibitor by binding to the adenosine triphosphate (ATP) binding site of kinases such as CDKs and EGFR . This binding prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacterial and fungal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1H-pyrazolo[3,4-d]pyrimidine derivatives are highly substituent-dependent. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Insights
Substituent Effects on Solubility and Bioavailability The ethanol group in the target compound likely improves aqueous solubility compared to lipophilic substituents (e.g., diphenyl in or nitrobenzyl in ). This could enhance oral bioavailability and reduce toxicity . Chlorine or nitro groups (e.g., ) increase lipophilicity, favoring membrane penetration but risking solubility limitations.
Anticancer Activity Compound 10e () demonstrated potent activity (IC₅₀ = 11 µM) against MCF-7 cells, attributed to the nitrobenzylideneamino group’s electron-withdrawing and planar structure, which may stabilize DNA or kinase interactions . The target compound’s 4-amino group could mimic adenine in ATP-binding pockets, competing for kinase active sites, while ethanol’s hydroxyl group may form hydrogen bonds with residues like Asp or Glu .
Synthetic Flexibility Derivatives with hydrazine () or aryl aldehydes () highlight the scaffold’s adaptability for introducing diverse functional groups.
Toxicity Considerations Alkylating agents like the 2-chloroethyl derivative () may exhibit higher cytotoxicity but also off-target effects. The ethanol substituent in the target compound could mitigate such risks by reducing electrophilicity.
Biological Activity
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- is characterized by its pyrazolo-pyrimidine framework, which contributes to its interaction with various biological targets. The compound's structure allows it to engage in hydrogen bonding and π-π interactions, making it suitable for binding to enzyme active sites.
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study reported that a related compound exhibited significant tumor growth reduction in xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) . The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Table 1: Summary of Antitumor Studies
| Compound | Cancer Type | Model Used | Efficacy |
|---|---|---|---|
| RB-07-16 | MM | Xenograft | Significant reduction in tumor growth |
| ZMF-10 | Various | In vitro | IC50 = 0.22 µM on CDK2 |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of P21-activated kinase 1 (PAK1), which is implicated in cancer progression and inflammation. A high-throughput screening revealed its potential as a lead compound for targeting PAK1 . The inhibition of PAK1 can disrupt pathways that facilitate cancer cell survival and migration.
The biological activity of 1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key kinases such as PAK1 and CDK2, leading to decreased cell proliferation.
- Cell Cycle Arrest : Studies demonstrated that treatment with pyrazolo derivatives resulted in G0–G1 phase arrest in cancer cells, suggesting a mechanism for inducing apoptosis .
- Apoptotic Induction : The compounds have shown the ability to induce apoptosis in various cancer cell lines through mitochondrial pathways.
Case Studies
A notable case study evaluated the effects of pyrazolo derivatives on renal carcinoma cells (RFX 393). The results indicated that these compounds significantly inhibited cell growth with IC50 values demonstrating their potency compared to standard chemotherapeutics .
Table 2: In Vitro Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6s | RFX 393 | 11.70 | CDK2 inhibition |
| Compound 6t | RFX 393 | 19.92 | CDK2 inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
